molecular formula C9H7FN2O B039446 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118469-08-2

1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B039446
CAS No.: 118469-08-2
M. Wt: 178.16 g/mol
InChI Key: VTQOBFGEGKBEAK-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the introduction of a fluoromethyl group to the benzimidazole ring followed by the formation of the carbaldehyde group. One common method involves the reaction of 1H-benzimidazole with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group. This is followed by formylation to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1H-benzimidazole-2-carbaldehyde: Lacks the fluoromethyl group, which may result in different chemical and biological properties.

    4-Methyl-1H-imidazole-2-carboxaldehyde: Contains a methyl group instead of a fluoromethyl group, affecting its reactivity and applications.

Uniqueness: 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the fluoromethyl and carbaldehyde groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(fluoromethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-12-8-4-2-1-3-7(8)11-9(12)5-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOBFGEGKBEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567802
Record name 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118469-08-2
Record name 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of Example 10B and starting with 2.87 g of 1-fluoromethyl-2-methylbenzimidazole and 1.94 g of selenium dioxide in 50 ml of dioxane, 2.58 g of the desired product was isolated.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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